DT-6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

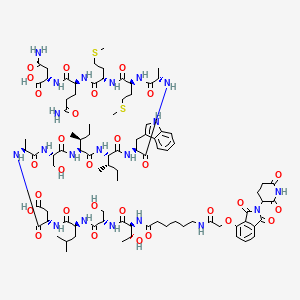

分子式 |

C89H130N20O29S2 |

|---|---|

分子量 |

2008.2 g/mol |

IUPAC名 |

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C89H130N20O29S2/c1-12-43(5)70(84(131)101-56(35-48-38-93-51-22-17-16-20-49(48)51)78(125)94-45(7)73(120)96-53(29-32-139-10)76(123)98-54(30-33-140-11)77(124)97-52(25-27-63(90)113)75(122)102-58(89(136)137)36-64(91)114)108-85(132)71(44(6)13-2)107-82(129)60(40-111)103-74(121)46(8)95-79(126)57(37-68(118)119)100-80(127)55(34-42(3)4)99-81(128)59(39-110)104-86(133)72(47(9)112)105-65(115)24-15-14-18-31-92-67(117)41-138-62-23-19-21-50-69(62)88(135)109(87(50)134)61-26-28-66(116)106-83(61)130/h16-17,19-23,38,42-47,52-61,70-72,93,110-112H,12-15,18,24-37,39-41H2,1-11H3,(H2,90,113)(H2,91,114)(H,92,117)(H,94,125)(H,95,126)(H,96,120)(H,97,124)(H,98,123)(H,99,128)(H,100,127)(H,101,131)(H,102,122)(H,103,121)(H,104,133)(H,105,115)(H,107,129)(H,108,132)(H,118,119)(H,136,137)(H,106,116,130)/t43-,44-,45-,46-,47+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,70-,71-,72-/m0/s1 |

InChIキー |

KTYZOCAUGNWALG-WWSKSYBYSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CCCCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CCCCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |

製品の起源 |

United States |

Foundational & Exploratory

The Elusive "DT-6": Deconstructing a Non-Existent Compound in Drug Discovery

A comprehensive review of scientific and technical literature reveals that a singular, recognized compound designated as "DT-6" within the field of drug discovery and development does not exist. While the term "this compound" or its components appear in various contexts, they do not refer to a specific therapeutic agent. This guide will deconstruct the instances where these terms surface to provide clarity for researchers, scientists, and drug development professionals.

Initial investigations into the discovery and history of a "this compound compound" have led to a fascinating intersection of distinct and unrelated areas of chemical and medical research. The search results indicate that the nomenclature "this compound" is not associated with a single molecular entity but rather appears as part of the designation for different substances, including deuterated molecules and organometallic complexes.

The "d6" Designation: A Strategy in Drug Development

A prominent theme emerging from the research is the use of "d6" in the naming of deuterated compounds. Deuteration is a chemical modification where one or more hydrogen atoms in a drug molecule are replaced by their heavier isotope, deuterium. This substitution can significantly alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.[1][2][3]

Examples of "d6" compounds found in the literature include:

-

d6-α-thujone: A deuterated version of α-thujone, a natural product. The synthesis of d6-α-thujone allows for easier tracking and quantification of its metabolites in biological systems.[4]

-

Deutetrabenazine (d6-tetrabenazine): This is a well-known example of a successful deuterated drug. Approved by the FDA, it is used to treat chorea associated with Huntington's disease. The deuterium modification slows down the drug's metabolism, allowing for less frequent dosing and a more stable concentration in the bloodstream.[1][2]

-

d6-dextromethorphan: A deuterated form of the common cough suppressant. This modification was explored to improve its pharmacokinetic profile.[2]

It is crucial to understand that in these cases, "d6" is a descriptor of isotopic labeling, not the core name of the compound.

DT6 in Materials Science: A Luminescent Gold Complex

In a completely different scientific domain, the designation "DT6" has been used to refer to a specific trinuclear gold(I) complex. This organometallic compound exhibits a property known as aggregation-induced phosphorescence, meaning it becomes highly luminescent in its aggregated state.[5] The research focuses on its potential applications in optoelectronic devices and as a light-emitting material. This "DT6" is a subject of study in materials science and has no reported therapeutic application.

Other "DT" Compounds in Development

The search also identified compounds with "DT" in their names, but these are distinct from a hypothetical "this compound." For instance, DT2216 is a compound that has been investigated in a first-in-human clinical trial for patients with relapsed or refractory malignancies.[6] This highlights that "DT" is used as a prefix for various investigational drugs, but each has a unique numerical suffix.

Conclusion for Researchers

For professionals in the field of drug discovery and development, it is imperative to use precise and recognized nomenclature for chemical compounds. The investigation into "this compound" underscores that this term is ambiguous and does not correspond to a known therapeutic agent. Researchers seeking information should focus on the specific chemical name or a recognized identifier such as a CAS number or a development code (e.g., DT2216).

When encountering terms like "d6," it is essential to recognize them as indicators of isotopic modification rather than the primary name of a drug. The successful development of deuterated drugs like deutetrabenazine demonstrates the potential of this strategy to enhance the therapeutic properties of existing molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. A six-step total synthesis of α-thujone and d6-α-thujone, enabling facile access to isotopically labelled metabolites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to Dipeptidyl Peptidase-Like Protein 6 (DPP6): Glycobiology, Function, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "DT-6" did not yield specific results in scientific literature. This document focuses on Dipeptidyl Peptidase-Like Protein 6 (DPP6), a glycoprotein with established roles in neuroscience, as the most relevant interpretation of the query.

Executive Summary

Dipeptidyl Peptidase-Like Protein 6 (DPP6), also known as DPPX, is a type II transmembrane glycoprotein that plays a crucial role in regulating neuronal excitability. While it belongs to the serine protease family, it lacks enzymatic activity. Its primary function is to act as an auxiliary subunit for the Kv4 family of voltage-gated potassium channels, which are responsible for the fast-transient A-type potassium current (IA) in neurons. As a glycoprotein, DPP6's structure and function are influenced by its N-linked glycans, placing it at the intersection of neuroscience and glycobiology. This guide provides a comprehensive overview of DPP6, its interaction with Kv4 channels, the quantitative effects on channel biophysics, and detailed protocols for its study.

The Glycobiology of DPP6

DPP6 is a heavily glycosylated protein, a feature central to its structure and function. Its large extracellular C-terminal domain contains seven potential N-glycosylation sites, primarily located within an eight-bladed β-propeller structure.[1]

2.1 Structure and Glycosylation Sites The DPP6 protein consists of a short intracellular N-terminus, a single transmembrane domain, and a large extracellular C-terminus. This extracellular region is structurally divided into a β-propeller domain, an α/β hydrolase domain, and a cysteine-rich domain.[1][2] The N-glycosylation sites are predominantly found on the β-propeller. While the presence of these N-linked glycans is established, specific studies detailing the exact composition and structure of these glycans are limited in publicly available literature. One study noted that DPP6 appears to have a higher level of N-glycosylation compared to its close relative, DPP10.[3]

2.2 Functional Implications of Glycosylation The functional role of N-glycosylation on proteins can range from ensuring proper protein folding and stability to mediating molecular interactions.[4] For DPP6, while the cysteine-rich domain (not the glycosylation itself) has been shown to be critical for its proper folding and export from the endoplasmic reticulum, the influence of the glycan moieties on its trafficking, stability, and interaction with the Kv4.2 channel remains an area for further investigation.[2] The bulky glycan structures on the extracellular domain may play a role in modulating interactions with other extracellular matrix components or in the overall structural integrity of the Kv4.2/DPP6 channel complex at the plasma membrane.

Core Function: Modulation of Kv4 Potassium Channels

The most well-characterized role of DPP6 is its function as an auxiliary subunit to Kv4 potassium channels, particularly Kv4.2.[5] This interaction forms a ternary complex, often including Kv Channel-Interacting Proteins (KChIPs), which together reconstitute the properties of native neuronal A-type potassium currents.[6]

3.1 The DPP6-Kv4.2 Signaling Axis DPP6 directly interacts with the Kv4.2 channel protein to form a stable complex at the cell surface. This interaction is crucial for the proper trafficking of Kv4.2 channels to the neuronal dendrites. In the absence of DPP6, Kv4.2 proteins are largely retained in the endoplasmic reticulum.[5] Upon association, DPP6 promotes the forward trafficking and surface expression of the channel. Cryo-electron microscopy has revealed that the transmembrane domain of DPP6 interacts with the S1 and S2 helices of the Kv4.2 voltage-sensing domain.[7] This physical interaction is the basis for DPP6's profound effects on the channel's biophysical properties.

3.2 Quantitative Effects on Kv4.2 Channel Properties DPP6 binding dramatically alters the electrophysiological characteristics of Kv4.2 channels, making them more aligned with native A-type currents observed in neurons.[1][5] These changes include increased current density, faster kinetics, and a shift in the voltage dependence of activation.

| Parameter | Kv4.2 Alone | Kv4.2 + DPP6 | Reference |

| Surface Expression | Baseline | ~19.5-fold increase | [5] |

| Current Density | Lower | Significantly Increased | [1][2] |

| Unitary Conductance (γm) | ~4.1 pS | ~7.7 pS (~90% increase) | [8] |

| Voltage of Half-Activation (V1/2) | Baseline | ~28 mV negative shift | [1] |

| Time to Peak Current | Slower | Significantly Decreased | [1] |

| Rate of Inactivation | Slower | Accelerated | [1] |

| Recovery from Inactivation | Slower | Dramatically Increased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and interactions of DPP6.

4.1 Co-Immunoprecipitation (Co-IP) to Verify DPP6-Kv4.2 Interaction

This protocol is adapted for transmembrane proteins and is used to demonstrate the physical association between DPP6 and Kv4.2 in a cellular context.

-

Cell Culture and Transfection:

-

Culture HEK293T or COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding Kv4.2 (e.g., with a Flag tag) and DPP6 using a suitable transfection reagent.

-

Incubate for 24-48 hours post-transfection to allow for protein expression.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on the plate with 1 ml of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 2-4 µg of the primary antibody (e.g., anti-Flag for Kv4.2-Flag) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant. Wash the beads three times with 1 ml of ice-cold Co-IP Lysis Buffer.

-

After the final wash, aspirate all supernatant.

-

Elute the protein complexes by adding 40 µl of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against DPP6 and the Kv4.2 tag (e.g., anti-Flag) to detect the co-precipitated proteins.

-

4.2 Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording A-type currents from cells expressing Kv4.2 with and without DPP6 to quantify its modulatory effects.

-

Solutions:

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose, bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution: 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

-

-

Procedure:

-

Plate transfected HEK293T cells onto glass coverslips 24-48 hours before recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution (~1.5 mL/min).

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a target cell with the pipette while applying positive pressure.

-

Upon contact with the cell membrane (indicated by an increase in resistance), release the positive pressure to form a giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode. Hold the cell at a membrane potential of -70 mV.

-

To measure A-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) from a hyperpolarized holding potential (e.g., -100 mV for 500 ms) to ensure channels are available for activation.

-

Record the resulting currents. Analyze parameters such as peak current amplitude, time-to-peak, and inactivation kinetics. Compare recordings from cells expressing Kv4.2 alone to those co-expressing Kv4.2 and DPP6.

-

4.3 N-Glycan Analysis by PNGase F Digestion and Mass Spectrometry

This protocol outlines a general workflow for releasing and analyzing N-linked glycans from a purified glycoprotein like DPP6.

-

Protein Denaturation and Reduction:

-

To ~50 µg of purified DPP6 protein in a compatible buffer, add SDS to a final concentration of 0.5% and DTT to 10 mM.

-

Heat the sample at 95°C for 5 minutes to denature the protein.

-

Cool the sample to room temperature.

-

-

Enzymatic Deglycosylation:

-

Add a non-ionic detergent like NP-40 or Triton X-100 to a concentration of 1% to sequester the SDS, which would otherwise inhibit the enzyme.

-

Add Peptide-N-Glycosidase F (PNGase F) according to the manufacturer's instructions (typically 1-2 µl).

-

Incubate the reaction at 37°C for 2-18 hours. The efficiency of deglycosylation can be initially checked by observing a mobility shift on an SDS-PAGE gel.

-

-

Glycan Cleanup and Analysis:

-

After digestion, the released N-glycans must be separated from the deglycosylated protein, salts, and detergents. This can be achieved using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).[9]

-

The purified glycans are then typically analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine their mass and, through fragmentation analysis (MS/MS), their structure.[9]

-

Conclusion and Future Directions

DPP6 is a critical auxiliary subunit that ensures the proper trafficking and function of Kv4.2 potassium channels, thereby playing a key role in regulating neuronal signaling. Its nature as a glycoprotein firmly places it within the interest of glycobiology. While the protein domains responsible for its primary functions have been identified, the specific role of its extensive N-linked glycosylation is not yet fully understood. Future research should focus on elucidating the structure of the N-glycans on DPP6 and determining their specific influence on protein folding, trafficking, interaction with Kv4.2, and modulation of channel kinetics. Such studies will provide a more complete picture of how this complex glycoprotein contributes to the fine-tuning of neuronal excitability and may reveal new avenues for therapeutic intervention in neurological disorders associated with DPP6 dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. DPP6 Domains Responsible for Its Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Kv4.2 Channel Expression and Gating by Dipeptidyl Peptidase 10 (DPP10) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of protein N-glycosylation in neural transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of DPP6 dysregulation in neuropathology: from synaptic regulation to disease mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. Frontiers | The host mannose-6-phosphate pathway and viral infection [frontiersin.org]

- 8. The Dipeptidyl-Peptidase-Like Protein DPP6 Determines the Unitary Conductance of Neuronal Kv4.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Functions of 2,4-Bisacetamido-2,4-dideoxy-β-D-glucopyranose: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological function of 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose is limited in publicly available literature. This technical guide, therefore, extrapolates potential biological roles and experimental approaches based on studies of structurally related diacetamido and deoxy sugars. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating this class of molecules.

Core Concepts and Potential Biological Significance

2,4-Bisacetamido-2,4-dideoxy-β-D-glucopyranose belongs to a class of complex carbohydrates that are often found as components of bacterial cell surface glycopolymers. These structures play crucial roles in host-pathogen interactions, immune recognition, and bacterial survival. Analogs of this sugar have been identified in the cell walls of both Gram-positive and Gram-negative bacteria, suggesting its potential importance in microbiology and infectious disease research.

Structurally related compounds, such as 2,4-diacetamido-2,4,6-trideoxy-D-galactose, are known components of the lipoteichoic acid of Streptococcus pneumoniae[1]. Another analog, 2,4-diacetamido-2,4,6-trideoxy-D-glucose, has been identified in Bacillus licheniformis[2][3]. The presence of these diacetamido sugars in bacterial cell walls suggests that 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose could function as:

-

A structural component of bacterial cell walls: Contributing to the integrity and rigidity of the bacterial envelope.

-

An immunomodulatory agent: Interacting with host immune receptors to trigger or modulate immune responses.

-

A target for novel antimicrobial agents: Inhibition of its biosynthesis could represent a new strategy for antibiotic development. A fluorinated analog, 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose, has been proposed as a potential antibiotic that blocks bacterial cell wall biosynthesis[].

Furthermore, studies on 4-deoxy analogs of N-acetylglucosamine (GlcNAc) indicate that such modifications can interfere with cellular glycosylation processes. This suggests that 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose could potentially act as an inhibitor of glycosaminoglycan (GAG) biosynthesis[5][6].

Quantitative Data from Studies of Related Compounds

The following tables summarize quantitative data from studies on analogs of 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose, providing insights into their potential biological activities.

Table 1: Inhibition of Glycosaminoglycan (GAG) Synthesis by a 4-Deoxy-GlcNAc Analog

| Compound | Concentration (mM) | Inhibition of D-[³H]glucosamine Incorporation (%) | Inhibition of [³⁵S]sulfate Incorporation (%) | Inhibition of Total Protein Synthesis (%) |

| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose | 1.0 | ~93 | ~93 | ~40 |

Data extracted from a study on the effects of GlcNAc analogs on cellular glycosaminoglycan and protein synthesis in vitro[5].

Table 2: Effect of a 4-Deoxy-GlcNAc Analog on GAG Size

| Treatment | Approximate GAG Size (kDa) |

| Control | ~77 |

| Compound 8¹ | ~40 |

¹Compound 8 is 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose. This data suggests that the 4-deoxy analog may lead to premature chain termination of GAGs[5].

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on related compounds are provided below. These protocols can be adapted for the investigation of 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose.

Protocol 1: Synthesis of 2,4-Diacetamido-2,4,6-trideoxy-D-glucose

This protocol describes a method for the chemical synthesis of a related diacetamido sugar, which was found to be identical to the diacetamido-sugar of B. licheniformis[2][3].

Starting Material: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.

Key Steps:

-

Conversion of the starting material to benzyl 2-acetamido-3-O-benzyl-2,6-dideoxy-α-D-glucopyranoside.

-

Double inversion of configuration at the C-4 position with the introduction of an amino group via the corresponding azide.

-

N-acetylation of the newly introduced amino group.

-

Removal of the benzyl protecting groups to yield the final product, 2,4-diacetamido-2,4,6-trideoxy-D-glucose.

Characterization: The identity of the synthesized compound was confirmed by comparing its infrared (IR) spectrum, melting point (m.p.), chromatographic behavior, and X-ray diffraction data with the natural product isolated from B. licheniformis[3].

Protocol 2: Evaluation of GAG and Protein Synthesis Inhibition

This protocol outlines the methodology used to assess the inhibitory effects of GlcNAc analogs on GAG and protein synthesis in primary hepatocyte cultures[5].

Cell Culture: Primary hepatocytes are maintained in culture.

Radiolabeling:

-

To measure GAG synthesis, cells are incubated with D-[³H]glucosamine and [³⁵S]sulfate.

-

To measure protein synthesis, cells are incubated with L-[¹⁴C]leucine.

Treatment: Cells are treated with varying concentrations of the test compound (e.g., 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose).

Isolation and Quantification:

-

After incubation, the cells and medium are harvested.

-

Glycosaminoglycans are isolated from the cell layer and medium.

-

The incorporation of radiolabels into GAGs and total protein is quantified using scintillation counting.

Analysis of GAG Size: Isolated GAGs from treated and control cultures can be analyzed by gel filtration chromatography to determine their molecular size.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the study of 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose.

Caption: Potential mechanism of glycolysis inhibition by a glucose analog.

Caption: Postulated inhibition of Wnt/β-catenin signaling by 2-deoxy-D-glucose.

Caption: A generalized experimental workflow for studying the title compound.

Future Directions and Conclusion

The study of 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose holds potential for advancing our understanding of bacterial cell wall biology and for the development of novel therapeutics. Based on the available data for related compounds, future research should focus on:

-

Chemical Synthesis and Characterization: Developing efficient synthetic routes to obtain sufficient quantities of the pure compound for biological testing.

-

Microbiological Screening: Investigating the effect of the compound on the growth and viability of various bacterial strains, particularly those known to possess diacetamido sugars in their cell walls.

-

Enzymatic Assays: Identifying and characterizing the enzymes involved in the biosynthesis of this sugar in bacteria to establish it as a potential drug target.

-

Immunological Studies: Assessing the ability of the compound to interact with and modulate the activity of immune cells and receptors.

-

Glycosylation Inhibition Studies: Evaluating its impact on glycosaminoglycan and glycoprotein synthesis in mammalian cells to explore its potential as a tool for glycobiology research or as a therapeutic agent.

References

- 1. Gram scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-glucose and its identification with the diacetamido-sugar of Bacillus licheniformis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DT-6 as a Putative Carbohydrate Mimetic in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "DT-6" as a carbohydrate mimetic is not available in the public domain as of the last update. This guide, therefore, presents a hypothetical case study of a putative carbohydrate mimetic, herein referred to as this compound, to illustrate the principles, experimental approaches, and potential therapeutic implications of such a molecule. The signaling pathways, experimental protocols, and data are based on established knowledge in the fields of glycobiology, cell signaling, and drug discovery.

Introduction to Carbohydrate Mimetics

Carbohydrates are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Their structural complexity and hydrophilic nature, however, often limit their therapeutic application due to poor bioavailability and rapid metabolism. Carbohydrate mimetics are molecules designed to mimic the structure and/or function of natural carbohydrates, while offering improved pharmacological properties.[2] These mimetics can act as antagonists or agonists of carbohydrate-binding proteins like lectins, or as inhibitors of carbohydrate-processing enzymes. By mimicking the spatial arrangement of hydroxyl groups and other key features of a parent saccharide, they can elicit specific biological responses, making them valuable tools in drug discovery.[2][3]

This guide explores the hypothetical carbohydrate mimetic this compound, detailing its putative mechanism of action, the signaling pathways it modulates, and the experimental methodologies required for its characterization.

Hypothetical Profile of this compound

For the purpose of this guide, this compound is conceptualized as a small molecule designed to mimic a glucose analog. Its primary intracellular target is postulated to be an upstream regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, leading to the induction of autophagy. This positions this compound as a potential therapeutic agent for conditions where cellular hypermetabolism and impaired autophagy are implicated, such as in certain cancers and neurodegenerative diseases.

Core Signaling Pathways Modulated by this compound

The primary signaling cascades influenced by the putative action of this compound are the mTOR and autophagy pathways.

The mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of upstream signals including growth factors and nutrient availability.[4][5][6] It exists in two distinct complexes, mTORC1 and mTORC2.[4][5] mTORC1, the complex relevant to this compound's hypothetical action, integrates signals to control protein synthesis and inhibit autophagy.[4][6] Under nutrient-rich conditions, mTORC1 is active and phosphorylates downstream targets like S6K1 and 4E-BP1 to promote cell growth and suppress autophagy.[6][7]

Caption: Putative mTOR signaling pathway modulation by this compound.

The Autophagy Pathway

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It is essential for cellular homeostasis, clearing damaged organelles and protein aggregates.[8] The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.[8] mTORC1 is a key negative regulator of autophagy induction. By inhibiting mTORC1, this compound is hypothesized to trigger the initiation of the autophagy cascade. A critical step in autophagosome formation is the conversion of cytosolic LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosomal membrane.

Caption: Simplified overview of the autophagy induction pathway.

Experimental Protocols

Characterization of this compound would involve a series of in vitro experiments to confirm its mechanism of action and cellular effects.

Western Blot Analysis of mTOR Pathway Modulation

Objective: To determine the effect of this compound on the phosphorylation status of key mTORC1 downstream targets.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for specific time points (e.g., 2, 6, 24 hours). A known mTOR inhibitor like rapamycin is used as a positive control.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in protein phosphorylation.

Autophagy Flux Assay using LC3-II Turnover

Objective: To measure the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II.

Methodology:

-

Cell Culture and Treatment: Cells are treated with this compound as described above. For a comprehensive autophagy flux analysis, a parallel set of experiments is conducted in the presence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). The inhibitor blocks the degradation of autolysosomes, causing LC3-II to accumulate and providing a measure of autophagic flux.

-

Western Blotting for LC3: Protein extraction and Western blotting are performed as described in section 4.1. The primary antibody used is specific for LC3B. Both LC3-I (upper band) and LC3-II (lower band) will be detected.

-

Analysis: The ratio of LC3-II to a loading control is calculated. A significant increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.

Fluorescence Microscopy of GFP-LC3 Puncta Formation

Objective: To visualize the formation of autophagosomes in response to this compound treatment.

Methodology:

-

Cell Transfection and Treatment: Cells are transiently transfected with a plasmid encoding GFP-LC3. After 24 hours, cells are treated with this compound or vehicle control.

-

Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, permeabilized, and mounted on slides with a DAPI-containing mounting medium to visualize nuclei.

-

Confocal Microscopy: Images are acquired using a confocal microscope. In untreated cells, GFP-LC3 shows a diffuse cytosolic distribution. Upon autophagy induction, GFP-LC3 is recruited to autophagosome membranes, appearing as distinct green puncta.

-

Quantification: The number of GFP-LC3 puncta per cell is quantified in multiple fields of view for each treatment condition. An increase in the average number of puncta per cell signifies autophagy induction.

Caption: General experimental workflow for this compound characterization.

Quantitative Data Presentation

The results from the described experiments should be presented in a clear and quantitative manner to allow for robust interpretation and comparison.

Table 1: Effect of this compound on mTORC1 Signaling Pathway Markers

| Treatment | Concentration (µM) | p-S6K1 / Total S6K1 (Relative Fold Change) | p-4E-BP1 / Total 4E-BP1 (Relative Fold Change) |

| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |

| This compound | 0.1 | 0.85 ± 0.15 | 0.91 ± 0.11 |

| This compound | 1.0 | 0.42 ± 0.08 | 0.55 ± 0.07 |

| This compound | 10.0 | 0.15 ± 0.05 | 0.21 ± 0.04 |

| Rapamycin (Positive Ctrl) | 0.1 | 0.11 ± 0.03 | 0.18 ± 0.05 |

| *Data are presented as mean ± SD from three independent experiments. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. |

Table 2: Quantification of Autophagy Induction by this compound

| Treatment | Concentration (µM) | LC3-II / GAPDH Ratio (Relative Fold Change) | Average GFP-LC3 Puncta per Cell |

| Vehicle Control | 0 | 1.00 ± 0.21 | 4.2 ± 1.5 |

| This compound | 0.1 | 1.35 ± 0.30 | 7.8 ± 2.1 |

| This compound | 1.0 | 3.88 ± 0.45 | 25.6 ± 4.3 |

| This compound | 10.0 | 5.12 ± 0.60 | 38.1 ± 5.5 |

| Bafilomycin A1 (Ctrl) | 0.1 | 2.50 ± 0.33 | 15.3 ± 3.0 |

| This compound + Bafilomycin A1 | 10.0 | 12.5 ± 1.10**# | Not Applicable |

| *Data are presented as mean ± SD from three independent experiments. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01. #p < 0.01 vs. This compound or Bafilomycin A1 alone. |

Conclusion and Future Directions

This guide has outlined a hypothetical framework for the characterization of this compound, a putative carbohydrate mimetic that acts as an inhibitor of the mTOR pathway and an inducer of autophagy. The presented signaling pathways, experimental protocols, and data tables provide a comprehensive overview of the necessary steps to validate such a molecule's mechanism of action.

Future research on a compound like this compound would involve:

-

Target Identification and Validation: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partner(s) of this compound.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of cancer or neurodegenerative diseases.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

The development of novel carbohydrate mimetics like the hypothetical this compound holds significant promise for addressing unmet medical needs by targeting fundamental cellular processes with greater specificity and improved drug-like properties.

References

- 1. Strategies and Tactics for the Development of Selective Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate-Mimetic Peptides for Pan Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development, Characterization, and Immunotherapeutic Use of Peptide Mimics of the Thomsen-Friedenreich Carbohydrate Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy induction by SIRT6 is involved in oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Di-N-acetylated Glucose Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on di-N-acetylated glucose derivatives, with a primary focus on N,N'-diacetylchitobiose and other modified N-acetyl-D-glucosamine (GlcNAc) analogs. These compounds have garnered significant interest in the scientific community due to their diverse biological activities and therapeutic potential. This document details their synthesis, biological effects—including anti-inflammatory, anticancer, and antimicrobial properties—and their modulation of key signaling pathways. For drug development professionals and researchers, this guide offers structured quantitative data, detailed experimental protocols for both synthesis and biological assays, and visualizations of relevant signaling pathways to facilitate further investigation and application of these promising molecules.

Introduction

Overview of Di-N-acetylated Glucose Derivatives

Di-N-acetylated glucose derivatives are a class of carbohydrates that hold significant promise in the field of drug discovery and development. The most prominent member of this class is N,N'-diacetylchitobiose , a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units.[1] It is a primary repeating unit of chitin, the second most abundant polysaccharide in nature after cellulose.[2] Beyond this naturally occurring dimer, researchers have synthesized a variety of N-acetyl-D-glucosamine analogs with modifications at different positions to enhance their biological activities. These derivatives are being explored for their therapeutic potential in a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3]

Therapeutic Potential and Applications in Drug Development

The therapeutic potential of di-N-acetylated glucose derivatives stems from their diverse biological activities. They have been shown to possess anti-inflammatory, anticancer, and antimicrobial properties.[2] For instance, certain derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and suppress the production of pro-inflammatory cytokines.[3][4] Furthermore, their role as inhibitors of hyaluronan biosynthesis presents a promising avenue for cancer therapy, as elevated hyaluronan expression is a hallmark of many tumors.[3] The ability to synthesize a wide array of these derivatives allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development.

Synthesis of Di-N-acetylated Glucose Derivatives

The synthesis of di-N-acetylated glucose derivatives can be achieved through various chemical and enzymatic methods. Chemical synthesis offers the flexibility to introduce a wide range of modifications to the GlcNAc scaffold.

Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine Oligosaccharides

A common strategy for the synthesis of these oligosaccharides involves a coupling strategy using bromo-sugars as glycosyl donors. To ensure the formation of the desired 1,2-trans interglycosidic bond, a 2-phthalimido protecting group is often employed. Temporary protection of the 6-hydroxyl group can be achieved with a chloroacetyl group, while acetate esters serve as permanent protecting groups.[5]

Synthesis of Fluorinated N-acetylglucosamine Analogs

Fluorinated analogs of N-acetyl-D-glucosamine have shown significant biological activity. A general synthetic route to a 3-fluorine-containing GlcNAc analog involves multiple steps starting from a protected GlcNAc derivative. The synthesis includes reactions such as benzylation, deprotection, fluorination, and acetylation to yield the final product.[3]

Biological Activities

Di-N-acetylated glucose derivatives exhibit a broad spectrum of biological activities, making them valuable molecules for therapeutic development.

Anti-inflammatory Activity

Several N-acetylglucosamine derivatives have demonstrated potent anti-inflammatory effects. They can suppress the production of key inflammatory markers such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] This activity suggests their potential use in treating inflammatory conditions.

Anticancer Activity

The antiproliferative activity of di-N-acetylated glucose derivatives against various cancer cell lines has been reported. For example, a 3-fluorine-containing N-acetylglucosamine analog has been shown to significantly reduce the proliferation of pancreatic cancer cells.[3] Conjugates of N-acetylglucosamine with other molecules, such as isosteviol, have also exhibited selective cytotoxicity towards cancer cells.[6]

Inhibition of Hyaluronan Biosynthesis

Elevated levels of hyaluronan are associated with tumor progression and metastasis. Certain N-acetylglucosamine analogs can act as inhibitors of hyaluronan synthesis, providing a targeted approach for cancer treatment.[3] These analogs can function as chain terminators, capping the growing hyaluronan chain and thereby reducing its overall production.[3]

Antimicrobial Activity

N,N'-diacetylchitobiose has been reported to possess antimicrobial activity against pathogenic bacteria, such as Listeria monocytogenes. It can be used as a coating on food products to inhibit bacterial growth and extend shelf life.[2]

Quantitative Data Summary

| Derivative/Compound | Biological Activity | Cell Line/Model | Quantitative Data | Reference |

| 3-Fluoro-N-acetylglucosamine analog (6) | Antiproliferative | KP1-NL (pancreatic cancer) | IC50 = 30 µM | [3] |

| 3-Methoxy-N-acetylglucosamine analog (4) | Antiproliferative | KP1-NL (pancreatic cancer) | 60.5% of control proliferation at 100 µM | [3] |

| Isosteviol-N-acetylglucosamine conjugate (25a) | Cytotoxic | M-HeLa (cervical cancer) | IC50 = 13 µM | [6] |

| Isosteviol-N-acetylglucosamine conjugate (25b) | Cytotoxic | M-HeLa (cervical cancer) | IC50 = 14 µM | [6] |

| 4-Methylumbelliferone (4-MU) | Hyaluronan Synthesis Inhibition | Orbital Fibroblasts | ~87% reduction at 1 mM | [7] |

| N,N'-diacetylchitobiose | Antimicrobial | Listeria monocytogenes | 0.5 log CFU/mL reduction (as 1% coating) | [2] |

Signaling Pathways Modulated by Di-N-acetylated Glucose Derivatives

The biological effects of di-N-acetylated glucose derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of Pro-inflammatory Cytokine Signaling (TNF-α, IL-6)

The anti-inflammatory activity of these derivatives is, in part, due to their ability to suppress the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting these pathways, they can reduce the inflammatory response.

Caption: Inhibition of the TNF-α signaling pathway.

Caption: Inhibition of the IL-6 signaling pathway.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Di-N-acetylated glucose derivatives can modulate this pathway, leading to a downstream reduction in the expression of inflammatory genes.

Caption: Modulation of the NF-κB signaling pathway.

Detailed Experimental Protocols

Synthesis Protocols

Synthesis of Benzyl-2-acetamido-2-deoxy-α-d-glucopyranoside [3]

-

Dissolve N-Acetyl-D-glucosamine (6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).

-

Add concentrated HCl (2.9 mL) to the mixture.

-

Heat the mixture to 90°C for 3 hours.

-

Cool the reaction to room temperature and pour it into 500 mL of diethyl ether (Et₂O).

-

Store the mixture overnight at -20°C to allow for precipitation.

-

Recover the resulting precipitate by filtration and rinse with Et₂O and hexanes.

-

Purify the crude material by silica gel chromatography (8% to 15% MeOH/CH₂Cl₂) to yield the final product.

Synthesis of a 3-Fluoro-N-acetylglucosamine Analog [3]

-

Dissolve Benzyl-4,6-tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-β-d-glucopyranoside (20 mg, 0.05 mmol) in MeOH (6 mL).

-

Add Pd/C (30 mg) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere for 36 hours.

-

Monitor the reaction completion by TLC.

-

Filter the mixture and concentrate the filtrate. Co-evaporate the residue with toluene (3 x 10 mL) and dry under vacuum.

-

Dissolve the resulting residue in pyridine (3 mL) and treat with acetic anhydride (Ac₂O, 0.5 mL).

-

Stir the mixture overnight at room temperature.

-

Concentrate the mixture and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and purify to obtain the final product.

Biological Assay Protocols

Hyaluronan Synthesis Inhibition Assay [7]

-

Culture orbital fibroblasts in appropriate media.

-

Treat the cells with various concentrations of the test compound (e.g., 4-methylumbelliferone at 1 mM) for 24 hours.

-

Collect the culture supernatant.

-

Measure the concentration of hyaluronan in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Express the hyaluronan concentration relative to the cell number (e.g., ng/10⁵ cells).

-

Compare the hyaluronan levels in treated cells to untreated controls to determine the percentage of inhibition.

LPS-induced Inflammation Assay in vitro [8][9]

-

Culture appropriate cells (e.g., macrophages or keratinocytes) in 96-well plates.

-

Pre-treat the cells with various concentrations of the di-N-acetylated glucose derivative for a specified time (e.g., 1-2 hours).

-

Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium (e.g., 100 ng/mL to 1 µg/mL).

-

Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production.

-

Collect the culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Determine the concentration-dependent inhibitory effect of the test compound on cytokine release.

Cell Proliferation Assay (Alamar Blue Assay) [3]

-

Seed cancer cells (e.g., KP1-NL) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add Alamar blue reagent to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

-

Calculate the percentage of cell proliferation relative to untreated control cells.

-

Determine the IC50 value of the compound from the dose-response curve.

Conclusion

Di-N-acetylated glucose derivatives represent a versatile and promising class of compounds for drug discovery and development. Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, coupled with the potential for synthetic modification, make them attractive candidates for therapeutic intervention in a variety of diseases. This technical guide provides a foundational understanding of their synthesis, biological activities, and mechanisms of action. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and innovation in this exciting field of carbohydrate chemistry and medicinal science. Future research should continue to explore the structure-activity relationships of these derivatives and their potential for in vivo efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics [scirp.org]

exploring the metabolic fate of DT-6

An In-depth Technical Guide to the Metabolic Fate of DT-6

Introduction

The development of novel therapeutic agents requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive overview of the metabolic fate of this compound, a novel investigational compound. The following sections detail the quantitative assessment of its metabolic stability, pharmacokinetic profile, and the identification of its major metabolites. Furthermore, detailed experimental protocols and visual representations of metabolic pathways and workflows are provided to offer a complete picture of the biotransformation of this compound. This information is critical for predicting its efficacy, potential drug-drug interactions, and safety profile in clinical settings.

Quantitative Data Summary

The metabolic profile of this compound was investigated through a series of in vitro and in vivo studies. The quantitative data from these assessments are summarized below.

In Vitro Metabolic Stability

The metabolic stability of this compound was assessed in liver microsomes from multiple species to understand its susceptibility to Phase I metabolism and to project its hepatic clearance.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Parameter | Human | Rat | Mouse |

| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |

| T½ (min) | 45.2 | 28.7 | 19.5 |

| Intrinsic Clearance (Clint, µL/min/mg) | 15.3 | 24.1 | 35.5 |

| % Remaining at 60 min | 28% | 15% | 8% |

In Vivo Pharmacokinetics

A single intravenous dose of this compound was administered to Sprague-Dawley rats to determine its pharmacokinetic properties.

Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg IV)

| Parameter | Unit | Mean Value (± SD) |

| Cmax | ng/mL | 850 (± 98) |

| AUC(0-inf) | ng*h/mL | 1230 (± 150) |

| T½ | h | 2.1 (± 0.3) |

| Cl | L/h/kg | 0.81 (± 0.11) |

| Vd | L/kg | 1.7 (± 0.25) |

Metabolite Profiling

Plasma and urine samples from the in vivo rat study were analyzed to identify and quantify the major metabolites of this compound.

Table 3: Major Metabolites of this compound Identified in Rat Plasma and Urine

| Metabolite | Proposed Biotransformation | % of Total Drug-Related Material (AUC in Plasma) |

| M1 | Hydroxylation | 22% |

| M2 | N-dealkylation | 15% |

| M3 | Glucuronidation (of M1) | 35% |

| This compound (Parent) | - | 28% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: In Vitro Metabolic Stability Assay

-

Microsome Preparation: Pooled liver microsomes from human, rat, and mouse donors (1 mg/mL) were suspended in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: this compound (1 µM final concentration) was pre-incubated with the microsome suspension for 5 minutes at 37°C in a shaking water bath.

-

Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

-

Time Points: Aliquots (50 µL) were removed at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction was terminated by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

-

Sample Processing: Samples were centrifuged at 4,000 rpm for 10 minutes to precipitate proteins. The supernatant was transferred for LC-MS/MS analysis.

-

Data Analysis: The disappearance of this compound over time was monitored. The half-life (T½) was calculated from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance was calculated using the formula: Clint = (0.693 / T½) * (1 / protein concentration).

Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point) weighing 200-250g were used.

-

Dosing: this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a single intravenous (IV) bolus dose of 1 mg/kg via the tail vein.

-

Blood Sampling: Blood samples (approximately 100 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Plasma was separated by centrifugation at 3,000 g for 10 minutes and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Metabolic Pathways and Workflows

Visual diagrams are provided to illustrate the proposed metabolic pathway of this compound and the experimental workflow for the in vitro stability assay.

Caption: Proposed metabolic pathway of this compound.

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The metabolic fate of this compound is characterized by moderate to high clearance, primarily driven by hepatic metabolism. The biotransformation involves both Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation) reactions, leading to the formation of several metabolites. The major circulating metabolite in rats is the glucuronide conjugate of the hydroxylated metabolite (M3). These findings provide a foundational understanding of the disposition of this compound and will inform the design of future preclinical and clinical studies, including the assessment of potential drug-drug interactions and the characterization of the safety profile of its metabolites.

Methodological & Application

Synthesis of 2,4-Bisacetamido-2,4-dideoxy-β-D-glucopyranose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose, a diamino sugar derivative of significant interest in glycobiology and drug discovery. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and chemical biology.

Application Notes

2,4-Diamino-2,4-dideoxy-hexoses are crucial components of various bacterial polysaccharides and natural products. Their unique structures make them key targets for the development of synthetic carbohydrate-based vaccines, novel antibiotics, and probes for studying carbohydrate-protein interactions. The N-acetylated form, 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose, is particularly relevant as it mimics the naturally occurring acetylated amino sugars found in biological systems. This compound can serve as a valuable building block for the synthesis of complex glycans and glycoconjugates, aiding in the investigation of bacterial pathogenesis and the development of new therapeutic agents.

The synthetic strategy outlined here begins with a commercially available and relatively inexpensive starting material, methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. The synthesis involves a series of protecting group manipulations and a key stereochemical inversion at the C-4 position to introduce the second acetamido group. This multi-step synthesis is designed to be robust and scalable for the production of gram quantities of the target compound.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Figure 1: Synthetic workflow for 2,4-bisacetamido-2,4-dideoxy-β-D-glucopyranose.

Experimental Protocols

The following protocols are based on established methodologies for analogous carbohydrate transformations. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

This step protects the 4- and 6-hydroxyl groups as a benzylidene acetal.

Materials:

-

Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

Dissolve methyl 2-acetamido-2-deoxy-α-D-glucopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH.

-

Stir the reaction mixture at room temperature under reduced pressure (to remove methanol byproduct) for 4-6 hours, monitoring by TLC (e.g., 10% methanol in DCM).

-

Once the reaction is complete, neutralize the acid with triethylamine.

-

Remove the DMF under high vacuum.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol or by silica gel column chromatography.

| Reactant | Molar Eq. | Typical Yield |

| Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside | 1.0 | 85-95% |

| Benzaldehyde dimethyl acetal | 1.2 | |

| p-Toluenesulfonic acid monohydrate | 0.05 |

Step 2: Synthesis of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside

Activation of the C-4 hydroxyl group as a triflate facilitates nucleophilic displacement. This reaction proceeds with an inversion of configuration at C-4, from gluco to galacto.

Materials:

-

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

-

Anhydrous pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting material in a mixture of anhydrous pyridine and anhydrous DCM and cool to -20 °C.

-

Add trifluoromethanesulfonic anhydride dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of ice-cold water.

-

Dilute the mixture with DCM and wash sequentially with ice-cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.

-

The crude triflate is typically used in the next step without further purification.

| Reactant | Molar Eq. | Typical Yield |

| Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | 1.0 | >90% (crude) |

| Trifluoromethanesulfonic anhydride | 1.2 | |

| Pyridine | 2.0 |

Step 3: Synthesis of Methyl 2-acetamido-4-azido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside

Nucleophilic substitution of the triflate with azide proceeds with inversion of configuration, restoring the gluco configuration at C-4.

Materials:

-

Crude methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-4-O-triflyl-α-D-galactopyranoside

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude triflate in anhydrous DMF.

-

Add sodium azide and heat the reaction mixture to 60-80 °C.

-

Stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

| Reactant | Molar Eq. | Typical Yield (over 2 steps) |

| Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-4-O-triflyl-α-D-galactopyranoside | 1.0 | 70-85% |

| Sodium azide | 3.0-5.0 |

Step 4 & 5: Reduction of Azide and N-Acetylation to afford Methyl 2,4-bisacetamido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside

This two-step, one-pot procedure converts the azide to the corresponding acetamido group.

Materials:

-

Methyl 2-acetamido-4-azido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Acetic anhydride

-

Triethylamine

Procedure:

-

Dissolve the azido compound in methanol.

-

Add 10% Pd/C (catalytic amount, e.g., 10% by weight).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

To the filtrate, add triethylamine followed by acetic anhydride.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Reactant | Molar Eq. | Typical Yield |

| Methyl 2-acetamido-4-azido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside | 1.0 | 80-90% |

| 10% Pd/C | cat. | |

| Acetic anhydride | 1.5 | |

| Triethylamine | 2.0 |

Step 6: Deprotection to 2,4-Bisacetamido-2,4-dideoxy-β-D-glucopyranose

Acidic hydrolysis removes both the benzylidene acetal and the anomeric methyl glycoside. The anomeric position will exist as a mixture of α and β anomers in solution, with the β-anomer often being the thermodynamically favored product upon crystallization.

Materials:

-

Methyl 2,4-bisacetamido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside

-

Aqueous Trifluoroacetic acid (TFA) or Acetic Acid

-

Methanol

-

Toluene

Procedure:

-

Dissolve the protected diamino sugar in a mixture of aqueous TFA (e.g., 90%) or aqueous acetic acid (e.g., 80%).

-

Heat the solution at 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Co-evaporate with toluene to remove residual acid.

-

Purify the final product by recrystallization (e.g., from methanol/ether) or by silica gel chromatography (using a polar eluent system such as DCM/methanol/water).

| Reactant | Molar Eq. | Typical Yield |

| Methyl 2,4-bisacetamido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside | 1.0 | 75-85% |

| Aqueous Trifluoroacetic Acid (90%) | solvent |

Note on Anomeric Configuration: The final product is named as the β-D-glucopyranose, which is often the more stable anomer. In solution, an equilibrium between the α and β anomers will exist. The precise ratio and the crystalline form will depend on the final workup and purification conditions.

Data Summary

The following table summarizes the expected quantitative data for each synthetic step based on literature precedents for similar transformations.

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside | 85-95 |

| 2 & 3 | Methyl 2-acetamido-4-azido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside | Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | 70-85 |

| 4 & 5 | Methyl 2,4-bisacetamido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside | Methyl 2-acetamido-4-azido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside | 80-90 |

| 6 | 2,4-Bisacetamido-2,4-dideoxy-β-D-glucopyranose | Methyl 2,4-bisacetamido-4,6-O-benzylidene-2,4-dideoxy-α-D-glucopyranoside | 75-85 |

Disclaimer: These protocols and data are provided as a guide for research purposes. Actual yields and reaction conditions may vary. All experiments should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Application Notes and Protocols for the Use of DT-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocol is for a hypothetical compound designated as "DT-6." As of the last update, "this compound" is not a recognized standard nomenclature for a specific molecule in widespread scientific literature. This document is intended to serve as a template and guide for the evaluation of a novel compound in a cell culture setting, illustrating the expected level of detail and data presentation.

Introduction

This compound is a novel synthetic small molecule inhibitor targeting the Janus kinase (JAK) family of tyrosine kinases, with high specificity for JAK2. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. By selectively inhibiting JAK2, this compound is being investigated for its potential as a therapeutic agent. These application notes provide a comprehensive protocol for the in vitro characterization of this compound in relevant cell lines.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the JAK2 kinase domain. This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. The subsequent lack of STAT dimerization and nuclear translocation leads to the downregulation of target gene expression involved in cell proliferation, survival, and inflammation.

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Line Selection and Maintenance

Recommended Cell Lines:

-

HEL (Human Erythroleukemia): Positive control, harbors a constitutively active JAK2 V617F mutation.

-

K562 (Human Chronic Myelogenous Leukemia): Negative control, JAK2 wild-type, signaling is independent of JAK2.

-

HEK293T (Human Embryonic Kidney): For transfection and reporter assays.

Culture Media:

-

HEL and K562: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HEK293T: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Culture Conditions:

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth. For HEL and K562, maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. For HEK293T, passage at 80-90% confluency.

Preparation of this compound Stock Solution

-

This compound is supplied as a lyophilized powder.

-

Prepare a 10 mM stock solution by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay determines the effect of this compound on cell viability.

Materials:

-

96-well clear-bottom plates

-

Selected cell lines

-

Complete culture medium

-

This compound stock solution

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted this compound to the respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

-

Incubate for 48 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-STAT3

This assay confirms the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT3.

Materials:

-

6-well plates

-

Selected cell lines

-

Complete culture medium

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed 1 x 10^6 cells/well in 6-well plates and incubate overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 4 hours.

-

For HEL cells, no stimulation is needed. For other cell lines, stimulate with an appropriate cytokine (e.g., IL-6 for 30 minutes) to induce JAK2 activation before harvesting.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

STAT3 Reporter Assay

This assay quantitatively measures the transcriptional activity of STAT3.

Materials:

-

HEK293T cells

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound stock solution

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect HEK293T cells with the STAT3 reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with IL-6 for 6 hours to activate the JAK/STAT pathway.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.

Experimental Workflow

Caption: General experimental workflow for this compound evaluation.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | 95% Confidence Interval |

| HEL | 0.52 | 0.45 - 0.60 |

| K562 | > 50 | N/A |

| HEK293T | > 100 | N/A |

Table 2: Inhibition of STAT3 Phosphorylation by this compound in HEL Cells

| This compound Concentration (µM) | Relative p-STAT3/STAT3 Ratio (Normalized to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.08 |

| 0.1 | 0.65 | 0.05 |

| 1.0 | 0.12 | 0.02 |

| 10.0 | < 0.01 | 0.005 |

Table 3: Inhibition of STAT3 Transcriptional Activity by this compound in HEK293T Cells

| This compound Concentration (µM) | Normalized Luciferase Activity (Relative to Stimulated Control) | Standard Deviation |

| 0 (Unstimulated) | 0.05 | 0.01 |

| 0 (Stimulated Control) | 1.00 | 0.12 |

| 0.1 | 0.78 | 0.09 |

| 1.0 | 0.25 | 0.04 |

| 10.0 | 0.08 | 0.02 |

Conclusion

The provided protocols outline a systematic approach to characterize the in vitro activity of the hypothetical JAK2 inhibitor, this compound. The experimental workflow is designed to assess its cytotoxicity, target engagement, and functional impact on the JAK/STAT signaling pathway. The data presentation in tabular format allows for a clear and concise summary of the quantitative results. Researchers and drug development professionals can adapt these methodologies for the evaluation of other novel kinase inhibitors.

The Role of Death Receptor 6 (DR6) in Oncology: A Promising Target for Cancer Research and Drug Development

For Immediate Release:

[City, State] – November 21, 2025 – Death Receptor 6 (DR6), a member of the tumor necrosis factor receptor (TNFR) superfamily, is emerging as a critical player in cancer progression, with multifaceted roles in immune evasion, angiogenesis, and metastasis. Initially identified for its potential role in apoptosis, recent research has unveiled a more complex involvement of DR6 in tumorigenesis, making it a compelling target for the development of novel cancer therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting DR6 in cancer.

Introduction to Death Receptor 6 (DR6)